Ethyltriethoxygermane

Übersicht

Beschreibung

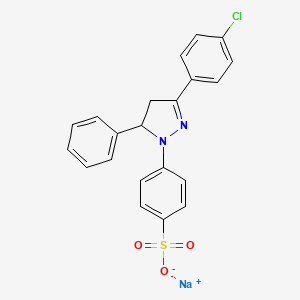

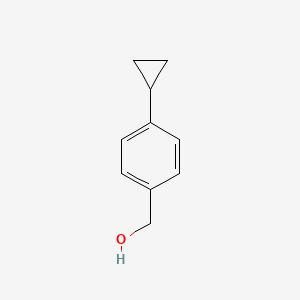

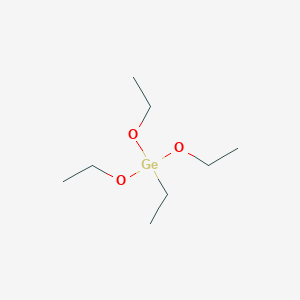

Ethyltriethoxygermane is a chemical compound with the molecular formula C₈H₂₀GeO₃ . It belongs to the class of organogermanium compounds and contains an ethyl group (C₂H₅ ) attached to a germanium atom, along with three ethoxy groups (C₂H₅O ) . This compound is commonly used in various applications, including organic synthesis and materials science.

Synthesis Analysis

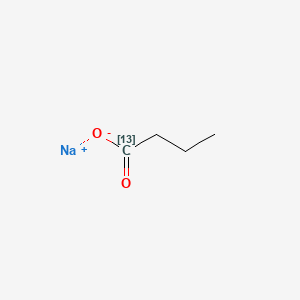

In this process, the germanium tetrachloride reacts with ethanol, leading to the formation of ethyltriethoxygermane and hydrogen chloride gas .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Polyurethane Degradation : Wilhelm and Gardette (1997) explored the photooxidative degradation of aliphatic polyurethane, highlighting the sensitivity of polyether soft segments to oxidative degradation. Their work contributes to understanding the degradation mechanisms of materials like polyurethane in the presence of environmental factors like light and oxygen (Wilhelm & Gardette, 1997).

Solid Polymer Electrolytes : Mindemark et al. (2018) discussed alternative polymer hosts for Li-conducting solid polymer electrolytes, focusing on materials like polycarbonates, polyesters, polynitriles, polyalcohols, and polyamines. These materials have different properties from polyethers and can be crucial in resolving issues related to ionic conductivity and temperature sensitivity in electrochemical devices (Mindemark et al., 2018).

Bio-Ethanol Based Ethylene : Morschbacker (2009) examined the use of bioethanol-based ethylene for producing polyethylene and other polymers. This approach is considered effective in capturing carbon dioxide and offers an alternative with a low carbon footprint (Morschbacker, 2009).

Ethylene Glycol Utilization : Franden et al. (2018) engineered Pseudomonas putida KT2440 for efficient ethylene glycol utilization. This work is significant for environmental remediation applications due to the organism's high toxicity tolerance and broad substrate specificity (Franden et al., 2018).

Pressure-Induced Polymerization : Chelazzi et al. (2005) conducted a high-pressure infrared study of ethylene, observing a polymerization reaction under specific conditions. Their research provides insights into the synthesis of polyethylene and the effect of pressure on its properties (Chelazzi et al., 2005).

Ethylene Tetrafluoroethylene Properties : Hu et al. (2015) focused on the mechanical properties and model parameters determination of ethylene tetrafluoroethylene (ETFE) foils, which are crucial in structural engineering applications like membrane structures (Hu et al., 2015).

- .app/papers/focus-ethylene-schaller/600102a5e3a2534696ae31d2b6531095/?utm_source=chatgpt).

Eigenschaften

IUPAC Name |

triethoxy(ethyl)germane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20GeO3/c1-5-9(10-6-2,11-7-3)12-8-4/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDYQCRCRHOQEED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Ge](CC)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20GeO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00625954 | |

| Record name | Triethoxy(ethyl)germane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00625954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyltriethoxygermane | |

CAS RN |

5865-92-9 | |

| Record name | Triethoxy(ethyl)germane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00625954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.